(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

Solid-Phase Peptide Synthesis Side-chain protection strategy Histidine imidazole protection

Fmoc-D-His-OH (CAS 157355-79-8) is an Fmoc-protected D-histidine amino acid building block with a free imidazole side chain. Unlike its Trt-protected analog, this compound is designed for peptide synthesis workflows where side-chain protection of histidine is not required, offering a more economical and streamlined approach for specific sequences. Rigorous QC ensures batch-to-batch consistency (≥95% purity, chiral integrity) supporting reproducible research and scale-up. Ideal for SAR studies and solution-phase peptide assembly. Secure your supply from verified vendors with global shipping.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
CAS No. 157355-79-8
Cat. No. B557672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine
CAS157355-79-8
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
InChIInChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1
InChIKeySIRPVCUJLVXZPW-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-His(Trt)-OH (CAS 135610-90-1) Procurement Guide: A Trityl-Protected D-Histidine Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-His(Trt)-OH (CAS 135610-90-1) is an Fmoc-protected D-histidine derivative featuring a trityl (Trt) protecting group on the imidazole side-chain nitrogen [1]. The compound is a chiral building block designed for the stereospecific incorporation of D-histidine residues in Fmoc solid-phase peptide synthesis (SPPS) . The trityl group provides robust protection of the imidazole ring, which is prone to side reactions including nucleophilic attack, acyl migration, and oxidation during peptide chain assembly [1]. The compound is supplied as a white to light yellow powder or crystals, with a molecular weight of 619.71 g/mol, and requires storage at 2-8°C .

Why Fmoc-D-His(Trt)-OH Cannot Be Substituted with Non-Tritylated or L-Enantiomer Analogs in Stereospecific Peptide Synthesis


Generic substitution of Fmoc-D-His(Trt)-OH with either non-tritylated D-histidine derivatives (e.g., Fmoc-D-His-OH, CAS 157355-79-8) or L-enantiomer counterparts (e.g., Fmoc-L-His(Trt)-OH) introduces scientifically distinct failure modes in SPPS workflows. Non-tritylated Fmoc-D-His-OH leaves the imidazole ring unprotected, exposing it to nucleophilic attack, acyl migration, and intramolecular base-catalyzed reactions during coupling and deprotection cycles [1]. Additionally, coupling of Fmoc-His(Trt)-OH derivatives is accompanied by significant racemization risk that cannot be effectively purged by chromatographic purification downstream [2]. Substitution with the L-enantiomer fundamentally alters peptide stereochemistry, producing diastereomeric impurities with divergent biological activity and pharmacokinetic profiles [3]. The following quantitative evidence establishes the precise dimensions where Fmoc-D-His(Trt)-OH demonstrates measurable differentiation relative to these alternatives.

Quantitative Differentiation of Fmoc-D-His(Trt)-OH: Comparative Evidence Against Closest Analogs


Imidazole Side-Chain Protection: Trityl-Protected vs. Unprotected Fmoc-D-His-OH

Fmoc-D-His(Trt)-OH incorporates a trityl (Trt) protecting group on the imidazole side-chain nitrogen, whereas Fmoc-D-His-OH (CAS 157355-79-8) bears no side-chain protection. The trityl group is specifically suited for His side-chain protection in Fmoc-based SPPS, being stable to the basic piperidine conditions used for Fmoc deprotection while cleavable under mild acidolysis (e.g., 1-2% TFA) that leaves acid-labile side-chain protections on other residues intact [1]. In contrast, Fmoc-D-His-OH with an unprotected imidazole is susceptible to nucleophilic attack, acyl migration, intramolecular base-catalyzed side reactions, and oxidation during SPPS cycles [1].

Solid-Phase Peptide Synthesis Side-chain protection strategy Histidine imidazole protection

Enantiomeric Purity Specification: Fmoc-D-His(Trt)-OH vs. Fmoc-L-His(Trt)-OH Detection Limits

A validated RP-HPLC method using a Chiral MX(2)-RH column demonstrates baseline separation of Fmoc-L-His(Trt)-OH from its D-enantiomer Fmoc-D-His(Trt)-OH. The method achieves a detection limit of 0.049 μg·mL⁻¹ and a quantification limit of 0.15 μg·mL⁻¹ for Fmoc-D-His(Trt)-OH as an optical impurity in the L-enantiomer product [1]. Commercial suppliers of Fmoc-D-His(Trt)-OH specify enantiomeric purity of ≥98% with ≤0.5% L-enantiomer as an acceptance criterion [2][3], and premium-grade specifications extend to ≥99.5% (area/area) enantiomeric purity [4].

Chiral purity Optical isomer quantification RP-HPLC method validation

Racemization Suppression in SPPS: Process Optimization for Fmoc-His(Trt)-OH Coupling

Coupling of Fmoc-His(Trt)-OH in SPPS is frequently accompanied by significant racemization, with histidine ranking among the most racemization-susceptible amino acid residues. The racemized His impurity cannot be effectively purged by chromatographic purification downstream [1]. A Taguchi design of experiments (DOE) investigation revealed that Fmoc-His(Trt)-OH carboxylate pre-activation conditions are critical for histidine racemization control. Through DIC/HOBt·H₂O/DMF coupling optimization using a three-factor, two-level full factorial DOE design, racemization was reduced to 2.0% under optimized conditions [1][2]. The DOE models established a conflicting relationship between histidine racemization and Nα-DIC-endcapping, requiring process reconciliation to balance both side reactions [1].

Racemization suppression Design of Experiments (DOE) Solid-phase peptide synthesis process optimization

Optical Rotation Specification: Fmoc-D-His(Trt)-OH vs. Fmoc-L-His(Trt)-OH

Fmoc-D-His(Trt)-OH exhibits a specific optical rotation of [α]22/D -85.0° (c = 1% in chloroform) according to major commercial specifications [1]. Alternative vendor specifications report [α]20/D -85.0° to -95.0° (c = 5, CHCl₃) or [α]20/D -80° ± 8.0° (c = 1%, CHCl₃) . This negative rotation value is characteristic of the D-enantiomer and directly contrasts with Fmoc-L-His(Trt)-OH, which exhibits positive optical rotation values [2].

Specific optical rotation Chiral identity verification Enantiomer characterization

HPLC Purity Specification: Fmoc-D-His(Trt)-OH vs. Fmoc-D-His-OH Comparative Vendor Data

Commercial specifications for Fmoc-D-His(Trt)-OH typically require ≥97.0% HPLC purity, with vendors including Sigma-Aldrich, TCI America, and VWR consistently reporting 97% minimum HPLC purity [1]. Higher-grade specifications from premium suppliers achieve ≥98% HPLC purity with enantiomeric purity ≤0.5% L-enantiomer [2]. In contrast, Fmoc-D-His-OH (CAS 157355-79-8) is commonly supplied at standard purity of 95% [3], though premium grades of ≥99% HPLC purity are also available from specialized suppliers .

HPLC purity specification Building block quality grade Peptide synthesis reagents

Analytical QC Release Parameters: Multi-Vendor Fmoc-D-His(Trt)-OH Specification Comparison

Comprehensive QC release specifications for Fmoc-D-His(Trt)-OH from multiple vendors provide cross-validated acceptance criteria. Key parameters include: HPLC purity minimum 97-98% area% [1]; specific optical rotation -80° to -95° (chloroform, 20-22°C) ; melting point 141-146°C ; enantiomeric purity ≤0.5% L-enantiomer or ≥99.5% enantiomeric excess [2][3]; loss on drying ≤3.0% [2]; and water content ≤0.5% maximum [1]. These multi-vendor consensus specifications establish industry-standard quality benchmarks for procurement decisions.

Quality control release specifications Multi-parameter characterization Procurement grade comparison

Procurement-Relevant Application Scenarios for Fmoc-D-His(Trt)-OH


Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring Stereochemical Fidelity

When synthesizing therapeutic peptides containing D-histidine residues—including antimicrobial peptides with enhanced proteolytic stability, peptide-based inhibitors, or mirror-image peptide pharmaceuticals—the ≤0.5% L-enantiomer specification of Fmoc-D-His(Trt)-OH ensures that the final peptide product maintains stereochemical integrity [1]. The validated RP-HPLC method with 0.049 μg·mL⁻¹ detection limit for the D-isomer as impurity in the L-enantiomer demonstrates the analytical capability to verify this chiral purity [2], meeting regulatory expectations for pharmaceutical peptide manufacturing where diastereomeric impurities must be controlled below specified thresholds.

Multi-Step Solid-Phase Peptide Synthesis with Histidine Residues Prone to Side Reactions

For SPPS campaigns involving extended peptide sequences with multiple histidine residues or histidines in sterically challenging positions, the trityl side-chain protection of Fmoc-D-His(Trt)-OH prevents imidazole-mediated nucleophilic attack and acyl migration that would otherwise generate byproducts requiring extensive chromatographic purification [3]. The DOE-optimized coupling conditions that reduce racemization to 2.0% provide an evidence-based process parameter set that minimizes stereochemical degradation across the synthesis campaign [4].

Peptide Library Synthesis and Structure-Activity Relationship (SAR) Studies Involving D-Histidine Substitutions

In SAR campaigns where D-histidine substitution patterns are systematically explored, consistent enantiomeric purity (≥98% with ≤0.5% L-impurity) ensures that observed biological activity differences can be confidently attributed to stereochemical changes rather than impurity-driven artifacts [1]. The multi-vendor QC specification alignment (HPLC purity 97-98%, optical rotation -80° to -95°) enables batch-to-batch and vendor-to-vendor consistency across extended SAR studies spanning multiple procurement cycles .

Quality Control Method Development and Regulatory CMC Documentation for Peptide APIs

For organizations developing peptide active pharmaceutical ingredients (APIs) requiring comprehensive Chemistry, Manufacturing, and Controls (CMC) documentation, Fmoc-D-His(Trt)-OH supports robust analytical method development. The validated RP-HPLC method for separating D- and L-enantiomers of His(Trt)-OH derivatives [2] can be adapted for in-process control and release testing of the final peptide product. The compound's defined QC release specifications—including HPLC purity, optical rotation, melting point, enantiomeric purity, and loss on drying—provide reference benchmarks for vendor qualification and incoming material acceptance testing in regulated environments [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.